molecular formula C16H31NO4 B8233233 N-Boc-10-(methylamino)decanoic acid

N-Boc-10-(methylamino)decanoic acid

Cat. No.: B8233233
M. Wt: 301.42 g/mol
InChI Key: NHAQALCSOAQJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-10-(methylamino)decanoic acid, also known as 10-((tert-butoxycarbonyl)(methyl)amino)decanoic acid, is a compound with the molecular formula C16H31NO4 and a molecular weight of 301.43 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a methylamino group, which is further connected to a decanoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-10-(methylamino)decanoic acid typically involves the reaction of 10-aminodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

10-aminodecanoic acid+Boc2ON-Boc-10-(methylamino)decanoic acid\text{10-aminodecanoic acid} + \text{Boc2O} \rightarrow \text{this compound} 10-aminodecanoic acid+Boc2O→N-Boc-10-(methylamino)decanoic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to enhance efficiency and productivity. Solid acid catalysts such as H-BEA zeolite can be employed to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-Boc-10-(methylamino)decanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Reaction with electrophiles to introduce different substituents on the amino group.

    Oxidation and Reduction: Modifications of the decanoic acid chain or the amino group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotected Amines: Resulting from the removal of the Boc group.

    Substituted Amines: Formed by introducing various substituents on the amino group.

    Oxidized and Reduced Products: Depending on the specific reagents and conditions used.

Scientific Research Applications

N-Boc-10-(methylamino)decanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-10-(methylamino)decanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .

Comparison with Similar Compounds

N-Boc-10-(methylamino)decanoic acid can be compared with other Boc-protected amino acids and derivatives, such as:

    N-Boc-10-aminodecanoic acid: Lacks the methyl group on the amino nitrogen.

    N-Boc-10-(ethylamino)decanoic acid: Contains an ethyl group instead of a methyl group.

    N-Boc-10-(dimethylamino)decanoic acid: Has two methyl groups on the amino nitrogen.

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .

Properties

IUPAC Name

10-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17(4)13-11-9-7-5-6-8-10-12-14(18)19/h5-13H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAQALCSOAQJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.